3-Methoxy-5-(trifluoromethyl)phenylacetic acid
Overview
Description
3-Methoxy-5-(trifluoromethyl)phenylacetic acid is a useful research compound. Its molecular formula is C10H9F3O3 and its molecular weight is 234.17 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is commonly used as a derivatizing agent in mosher ester analysis and mosher amide analysis . These are NMR-based methods for determining the absolute configuration of the chiral carbon center in secondary alcohols and amines .
Mode of Action
It is known to participate in reactions at the benzylic position, which involve free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It is known to be involved in suzuki–miyaura (sm) cross-coupling reactions . This is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Result of Action
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methoxy-5-(trifluoromethyl)phenylacetic acid. It should be stored in an inert atmosphere at temperatures between 2-8°C .
Biochemical Analysis
Biochemical Properties
3-Methoxy-5-(trifluoromethyl)phenylacetic acid plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to act as a derivatizing agent in Mosher ester analysis, an NMR-based method for determining the absolute configuration of chiral centers in secondary alcohols . This interaction involves the formation of esters with alcohols, which can then be analyzed using NMR spectroscopy to determine their stereochemistry.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a derivatizing agent can impact the analysis of cellular metabolites, thereby providing insights into cellular metabolic pathways and gene expression profiles .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It forms covalent bonds with alcohols to create esters, which can then be analyzed for their stereochemical properties. This mechanism is crucial for the accurate determination of chiral centers in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. Studies have shown that it can maintain its stability and efficacy over extended periods, making it a reliable reagent for biochemical analyses .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, it is generally well-tolerated and effective in achieving the desired biochemical outcomes. At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can influence metabolic flux and metabolite levels, providing valuable insights into the compound’s role in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
2-[3-methoxy-5-(trifluoromethyl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-16-8-3-6(4-9(14)15)2-7(5-8)10(11,12)13/h2-3,5H,4H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QROADCOZBAMFID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(F)(F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674010 | |
Record name | [3-Methoxy-5-(trifluoromethyl)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916421-04-0 | |
Record name | [3-Methoxy-5-(trifluoromethyl)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.